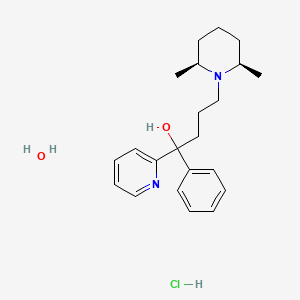
Pirmenol hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pirmenol hydrochloride is an organic amino compound and a member of benzenes.
Scientific Research Applications
Electrophysiological Effects
Pirmenol hydrochloride exhibits significant electrophysiological effects, particularly on cardiac cells. It has been observed to impact various components such as the sinus node, atrial tissue, and ventricular tissue. Specifically, studies have shown that pirmenol hydrochloride prolongs action potential duration in atrial myocytes, suggesting its effectiveness in altering cardiac electrical activity (Nakajima et al., 1998). Additionally, it demonstrates inhibitory effects on transient outward current and L-type Ca2+ current in cardiac cells, which are crucial for cardiac rhythm management (Reder et al., 1980).
Antiarrhythmic Properties
Pirmenol hydrochloride has been identified as an effective antiarrhythmic agent, especially for ventricular arrhythmias. It has shown efficacy in clinical settings, including in patients with a history of sustained ventricular tachycardia. Its antiarrhythmic effects are correlated with plasma levels, indicating a well-defined therapeutic range (Reiter, 1988). Studies in animal models, such as rats with acute coronary artery ligation, have demonstrated pirmenol's effectiveness in reducing early ventricular arrhythmias, further supporting its therapeutic potential (Mertz & Kaplan, 1982).
Pharmacokinetics and Tolerance
The pharmacokinetic properties of pirmenol hydrochloride have been extensively studied. It is characterized by favorable pharmacokinetics, allowing dosage at less frequent intervals compared to other antiarrhythmic agents. Its effects are relatively independent of potassium concentration, and it has been generally well-tolerated in clinical trials (Reiter, 1988).
Toxicological Assessment
Preclinical toxicology data indicate that pirmenol hydrochloride is generally well-tolerated with no significant limiting toxicological properties. Studies involving various animal models, such as rats, mice, and dogs, have shown minimal pathologic changes or significant clinical signs at therapeutic dosages (Martin & de la Iglesia, 1987).
properties
Product Name |
Pirmenol hydrochloride hydrate |
|---|---|
Molecular Formula |
C22H33ClN2O2 |
Molecular Weight |
393 g/mol |
IUPAC Name |
4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrate;hydrochloride |
InChI |
InChI=1S/C22H30N2O.ClH.H2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H;1H2/t18-,19+,22?;; |
InChI Key |
GYTCSFJBULWQKM-RBNUEXKJSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.O.Cl |
SMILES |
CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.O.Cl |
Canonical SMILES |
CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.O.Cl |
synonyms |
CI 845 cis-alpha-(3-(2,6-dimethyl-1-piperidinyl)propyl)-alpha-phenyl-2-pyridinemethanol monohydrochloride pirmenol pirmenol hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



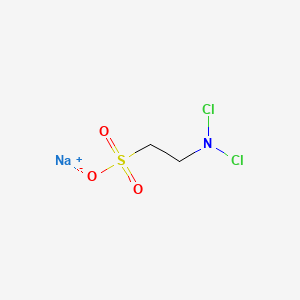


![N-(1,4,7,13,16,22-Hexaaza-3,15-bis(hydroxyethyl)-6-(1,2-dihydroxy-2-(4-(phosphonooxy)phenyl)ethyl)-11,20,21,25-tetrahydroxy-26-methyl-2,5,8,14,17,23-hexaoxotricyclo[22.3.0.0<9,13>]heptacos-18-yl)(4-(4-(4-pentyloxyphenyl)phenyl)phenyl)formamide, sodium salt](/img/structure/B1262047.png)
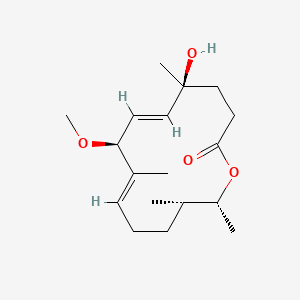
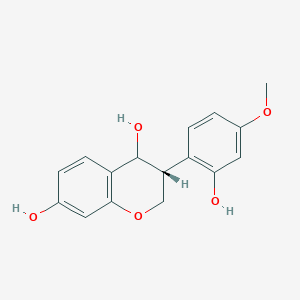
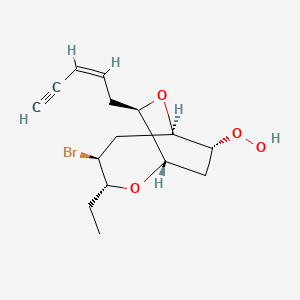
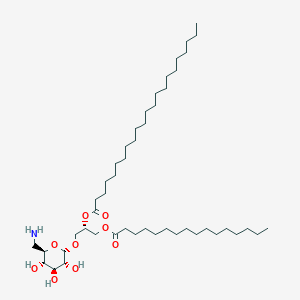
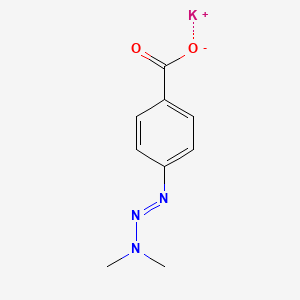
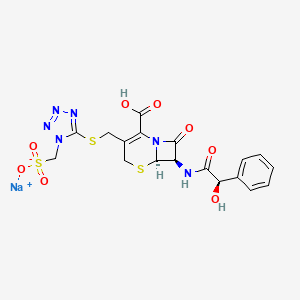
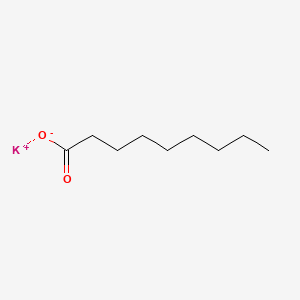
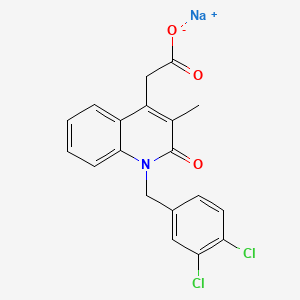
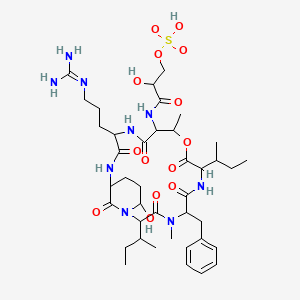
![N-(2-hydroxyethyl)-2-[(2'R,3R,3'S,4'R)-3'-[(4-methoxyphenyl)-dimethylsilyl]-4'-methyl-2-oxo-1-[[4-(2-oxo-3-oxazolidinyl)phenyl]methyl]-2'-spiro[indole-3,5'-oxolane]yl]-N-(phenylmethyl)acetamide](/img/structure/B1262064.png)